molecular formula C9H8ClN3 B12940071 2-chloro-4-(1H-imidazol-5-yl)aniline CAS No. 89250-38-4

2-chloro-4-(1H-imidazol-5-yl)aniline

Katalognummer: B12940071
CAS-Nummer: 89250-38-4
Molekulargewicht: 193.63 g/mol
InChI-Schlüssel: FTCYWUBNMJRLNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(1H-imidazol-4-yl)aniline is a chemical compound that features a chloro-substituted aniline group attached to an imidazole ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both the chloro and imidazole groups imparts unique chemical properties to the molecule, making it a valuable subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization to form the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of 2-Chloro-4-(1H-imidazol-4-yl)aniline may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-yielding catalysts and efficient purification techniques to ensure the quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.

    Condensation Reactions: The aniline group can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Major Products Formed

    Substituted Imidazoles: Resulting from substitution reactions.

    Oxidized or Reduced Imidazoles: Depending on the specific redox conditions applied.

    Imines or Schiff Bases: Formed through condensation reactions with aldehydes or ketones.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-(1H-imidazol-4-yl)aniline can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

89250-38-4

Molekularformel

C9H8ClN3

Molekulargewicht

193.63 g/mol

IUPAC-Name

2-chloro-4-(1H-imidazol-5-yl)aniline

InChI

InChI=1S/C9H8ClN3/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2,(H,12,13)

InChI-Schlüssel

FTCYWUBNMJRLNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CN=CN2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.